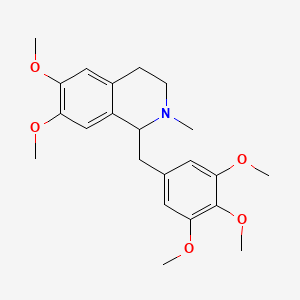

5'-Methoxylaudanosine

説明

特性

IUPAC Name |

6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO5/c1-23-8-7-15-12-18(24-2)19(25-3)13-16(15)17(23)9-14-10-20(26-4)22(28-6)21(11-14)27-5/h10-13,17H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQIPWOCCJXSKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659734 | |

| Record name | 6,7-Dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24734-71-2 | |

| Record name | 6,7-Dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5'-Methoxylaudanosine: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Methoxylaudanosine is a benzylisoquinoline alkaloid, a class of naturally occurring compounds with a wide range of pharmacological activities.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, and known biological significance of this compound, with a focus on its role as a key intermediate in the synthesis of the neuromuscular blocking agent mivacurium chloride.[3] The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound, systematically named (1R)-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-isoquinoline, possesses a core tetrahydroisoquinoline structure with a substituted benzyl group at the C1 position.[2][] The molecule contains a single stereocenter at the C1 position, with the (R)-enantiomer being of particular significance in the synthesis of certain pharmaceuticals.[1][5]

The chemical structure of this compound is characterized by the presence of five methoxy groups, which significantly influence its physicochemical properties. These methoxy groups can impact the molecule's binding to biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) parameters.[6]

Figure 1: Chemical Structure of this compound

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C22H29NO5 | [][7] |

| Molecular Weight | 387.47 g/mol | [][7] |

| Appearance | Yellow Oil | [7] |

| Boiling Point | 492.6 ± 45.0 °C (Predicted) | [8] |

| Density | 1.121 g/cm³ | [8] |

| pKa | 7.73 ± 0.40 (Predicted) | [8] |

| Solubility | Soluble in Chloroform, Dichloromethane, Diethyl Ether, Methanol | [7] |

| CAS Number | 24734-71-2 | [] |

Spectroscopic Data Interpretation

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the tetrahydroisoquinoline and benzyl rings, typically in the range of 6.0-7.5 ppm. The five methoxy groups would appear as sharp singlets between 3.5 and 4.0 ppm. The protons of the tetrahydroisoquinoline core and the benzylic methylene group would resonate in the upfield region, generally between 2.5 and 4.0 ppm.[9][10]

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the 22 carbon atoms in the molecule. The aromatic carbons would appear in the downfield region (100-160 ppm). The carbons of the methoxy groups would resonate around 55-60 ppm. The aliphatic carbons of the tetrahydroisoquinoline ring and the benzylic carbon would be found in the upfield region of the spectrum.[3][9]

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. Aliphatic C-H stretching would appear just below 3000 cm⁻¹. Strong C-O stretching bands from the ether linkages of the methoxy groups are expected in the region of 1000-1300 cm⁻¹. Aromatic C=C stretching vibrations would be visible in the 1400-1600 cm⁻¹ range.[11][12][13]

Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M+) would be observed at an m/z value corresponding to its molecular weight (387.47). Common fragmentation patterns for benzylisoquinoline alkaloids involve cleavage of the benzylic bond, leading to the formation of substituted isoquinolinium and benzyl cations.[14][15][16]

Synthesis of this compound

This compound is a key synthetic intermediate for the neuromuscular blocking agent mivacurium chloride.[3] A common synthetic approach involves the reduction and subsequent N-methylation of a 3,4-dihydroisoquinoline precursor.[1] A detailed experimental protocol based on a patented method is outlined below.[17]

Figure 2: General Synthetic Workflow for this compound

Experimental Protocol: Synthesis of this compound

Step 1: Condensation

-

Combine equimolar amounts of 3,4,5-trimethoxyphenylacetic acid and 3,4-dimethoxyphenethylamine in a suitable solvent (e.g., toluene or xylene).

-

Heat the mixture to reflux for several hours with azeotropic removal of water.

-

Cool the reaction mixture and remove the solvent under reduced pressure to yield N-(3,4-dimethoxyphenethyl)-2-(3,4,5-trimethoxyphenyl)acetamide.

Step 2: Bischler-Napieralski Cyclization

-

Dissolve the amide from Step 1 in a dry, aprotic solvent such as acetonitrile or dichloromethane.

-

Add a dehydrating agent, typically phosphorus oxychloride (POCl₃), dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Carefully quench the reaction with ice-water and basify with a suitable base (e.g., ammonium hydroxide).

-

Extract the product, 3,4-dihydro-6,7-dimethoxy-1-(3,4,5-trimethoxybenzyl)isoquinoline, with an organic solvent.

Step 3: Reduction

-

Dissolve the dihydroisoquinoline from Step 2 in a protic solvent like methanol or ethanol.

-

Add a reducing agent, such as sodium borohydride (NaBH₄), in portions at 0 °C.

-

Stir the reaction at room temperature until the reduction is complete (monitored by TLC).

-

Remove the solvent and partition the residue between water and an organic solvent.

-

Isolate the product, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(3,4,5-trimethoxybenzyl)isoquinoline, from the organic layer.

Step 4: N-Methylation (Eschweiler-Clarke Reaction)

-

To a solution of the tetrahydroisoquinoline from Step 3 in formic acid, add aqueous formaldehyde.

-

Heat the mixture to reflux for several hours.

-

Cool the reaction, basify, and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain this compound.

Biological Activity and Mechanism of Action

While this compound is primarily recognized as a synthetic precursor, its structural similarity to other pharmacologically active benzylisoquinoline alkaloids, such as laudanosine, suggests potential biological activity.[7][18] Laudanosine is known to have cardiovascular effects and can act as an α1-adrenoceptor blocker.[7]

Studies on laudanosine and its quaternary derivatives, including methyl-laudanosine, have shown that they can block small-conductance Ca²⁺-activated K⁺ (SK) channels.[18] These channels are involved in neuronal afterhyperpolarization and play a role in regulating neuronal excitability. Blockade of SK channels can lead to increased neuronal firing.[18] Given the structural relationship, it is plausible that this compound may exhibit similar effects on ion channels or receptors. However, specific pharmacological studies on this compound are limited.

Its primary significance lies in its role as a precursor to mivacurium chloride, a non-depolarizing neuromuscular blocking agent. These agents act as competitive antagonists at the nicotinic acetylcholine receptors on the motor endplate of the neuromuscular junction, preventing acetylcholine from binding and thereby inhibiting muscle contraction.

Figure 3: Simplified Mechanism of Action of Neuromuscular Blocking Agents Derived from this compound

Experimental Protocol: In Vitro Neuromuscular Junction Assay

To evaluate the potential neuromuscular blocking activity of this compound or its derivatives, an in vitro nerve-muscle preparation assay can be employed.

1. Preparation of the Phrenic Nerve-Hemi-diaphragm Preparation:

-

Humanely euthanize a small rodent (e.g., rat or mouse) according to approved animal care protocols.

-

Dissect out the phrenic nerve and a section of the hemidiaphragm muscle.

-

Mount the preparation in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37 °C and bubbled with 95% O₂ / 5% CO₂.

2. Stimulation and Recording:

-

Attach the phrenic nerve to stimulating electrodes and the diaphragm to a force transducer.

-

Apply supramaximal electrical stimuli to the nerve at a set frequency (e.g., 0.1 Hz) to elicit muscle contractions.

-

Record the isometric twitch tension using a data acquisition system.

3. Drug Application and Data Analysis:

-

After a stabilization period with consistent twitch responses, add this compound to the organ bath in a cumulative concentration-dependent manner.

-

Record the inhibition of the twitch response at each concentration.

-

Calculate the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the twitch response) to determine its potency as a neuromuscular blocking agent.

Conclusion

This compound is a valuable molecule in synthetic and medicinal chemistry, primarily serving as a crucial intermediate in the production of the neuromuscular blocking drug mivacurium chloride. Its chemical structure, rich in methoxy groups, provides a scaffold for further chemical modification and potential exploration of its own biological activities. While direct pharmacological data on this compound is scarce, its relationship to other bioactive benzylisoquinoline alkaloids suggests that it may possess interesting pharmacological properties worthy of further investigation. The synthetic protocols and analytical interpretations provided in this guide offer a foundation for researchers to build upon in their exploration of this and related compounds.

References

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Two synthetic routes toward (R)-5 0 -methoxylaudanosine.... Retrieved from [Link]

-

Grokipedia. (n.d.). Benzylisoquinoline alkaloids. Retrieved from [Link]

- Google Patents. (n.d.). CN103880744A - Preparation method for this compound.

-

Taylor & Francis. (n.d.). Benzylisoquinoline alkaloids – Knowledge and References. Retrieved from [Link]

-

Chemsrc. (2024, January 31). (R)-(+)-5'-Methoxylaudanosine | CAS#:104758-49-8. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 24734-71-2 | Product Name : this compound. Retrieved from [Link]

-

PubChem. (n.d.). 5',8-Dimethoxylaudanosine | C23H31NO6 | CID 12899015. Retrieved from [Link]

-

gsrs. (n.d.). This compound, (R)-. Retrieved from [Link]

-

CORE. (2020, January 20). Methyl-Laudanosine: A New Pharmacological Tool to Investigate the Function of Small-Conductance Ca -Activated K Channels. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, 5%_DMSO, experimental) (HMDB0001991). Retrieved from [Link]

-

apicule. (n.d.). Methoxylaudanosine, (R)- (CAS No: 104758-49-8) API Intermediate Manufacturers. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000133). Retrieved from [Link]

- IR spectra. (n.d.).

-

PubMed. (n.d.). Mechanism of the cardiovascular activity of laudanosine: comparison with papaverine and other benzylisoquinolines. Retrieved from [Link]

-

PubMed. (n.d.). Systematic synthesis and biological evaluation of alpha- and beta-D-xylofuranosyl nucleosides of the five naturally occurring bases in nucleic acids and related analogues. Retrieved from [Link]

-

PubMed. (2015, August 19). Efficient Synthesis and Biological Evaluation of 5'-GalNAc Conjugated Antisense Oligonucleotides. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting infra-red spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

PubMed. (n.d.). Aqueous methods for the preparation of 5'-substituted guanosine derivatives. Retrieved from [Link]

-

MassBank. (2019, March 28). Laudanosine. Retrieved from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

-

MDPI. (2023, October 8). Synthesis, Crystal Structure and Spectral Characterization of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Retrieved from [Link]

-

PubMed. (2024, July 5). The role of the methoxy group in approved drugs. Retrieved from [Link]

-

MDPI. (n.d.). Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

PMC. (2025, January 3). Current advances on the phytochemistry, pharmacology, quality control and applications of Anoectochilus roxburghii. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of Methyl orange. Retrieved from [Link]

-

MDPI. (2024, February 15). Design and Synthesis of Immunoadjuvant QS-21 Analogs and Their Biological Evaluation. Retrieved from [Link]

-

PharmacologyOnLine - SILAE. (2020, December 30). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Crystal Structure and Spectral Characterization of 5-Methyl-2-(Propan-2-yl)Cyclohexyl Cyanoacetate and 1,3,3-Trimethylbicyclo[2.2.1]Heptan-2-yl Cyanoacetate. Retrieved from [Link]

-

OUCI. (n.d.). Synthesis and spectroscopic characterization with topology analysis, drug-likeness (ADMET), and molecular docking of no…. Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method Amenable to Automated Synthesizer. Retrieved from [Link]

Sources

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, 5%_DMSO, experimental) (HMDB0001991) [hmdb.ca]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000133) [hmdb.ca]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of the cardiovascular activity of laudanosine: comparison with papaverine and other benzylisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methods for the Experimental Evaluation of Neuromuscular Blocking Agents | Semantic Scholar [semanticscholar.org]

- 9. scienceopen.com [scienceopen.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 14. massbank.eu [massbank.eu]

- 15. govinfo.gov [govinfo.gov]

- 16. betapartners.nl [betapartners.nl]

- 17. CN103880744A - Preparation method for this compound - Google Patents [patents.google.com]

- 18. Methyl-laudanosine: a new pharmacological tool to investigate the function of small-conductance Ca(2+)-activated K(+) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural Sources of 5'-Methoxylaudanosine: A Technical Guide

Abstract

5'-Methoxylaudanosine is a benzylisoquinoline alkaloid (BIA), a class of secondary metabolites renowned for their significant and diverse pharmacological activities. While its direct isolation from natural sources is not as extensively documented as some other alkaloids, its structural relationship to laudanosine and the rich phytochemical diversity of certain plant families strongly suggest its natural occurrence. This technical guide provides an in-depth exploration of the probable natural sources of this compound, its biosynthetic pathway, detailed protocols for its extraction and isolation, and an overview of its known biological significance. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound is a tetrahydroisoquinoline alkaloid characterized by a benzyl substituent at the C1 position of the isoquinoline core.[1][2] Its structure is closely related to laudanosine, differing by an additional methoxy group on the benzyl ring. This substitution pattern has significant implications for its chemical properties and biological activity. While laudanosine is a known metabolite of the neuromuscular blocking agent atracurium, this compound itself serves as an important intermediate in the synthesis of other neuromuscular blocking agents.[3][4] Its presence in nature is of great interest for the discovery of new bioactive compounds and for understanding the intricate biosynthetic machinery of plants.

Putative Natural Sources

While a definitive, widespread screening for this compound in the plant kingdom is not extensively documented, its chemical structure as a benzylisoquinoline alkaloid (BIA) points towards its likely origin in plant families known for producing this class of compounds. The most prominent of these are the Papaveraceae (Poppy family) and the Ranunculaceae (Buttercup family).[5][6]

Within the Ranunculaceae family, the genus Thalictrum (Meadow-rue) is a particularly rich source of a vast array of BIAs.[7][8] Species of Thalictrum are known to produce a complex mixture of alkaloids, including aporphines, bisbenzylisoquinolines, and simple benzylisoquinolines.[9] The presence of laudanosine and other structurally similar, highly methoxylated alkaloids in various Thalictrum species makes this genus the most probable natural source of this compound.[10] Specifically, species such as Thalictrum minus, Thalictrum fendleri, and Thalictrum foliolosum have been extensively studied for their alkaloid content and represent prime candidates for the isolation of this compound.[5][6][11]

Biosynthesis of this compound

The biosynthesis of this compound is believed to follow the general pathway of benzylisoquinoline alkaloid biosynthesis, which is a well-characterized metabolic route in plants. The pathway commences with the amino acid L-tyrosine.

The key steps are as follows:

-

Formation of Dopamine and 4-Hydroxyphenylacetaldehyde (4-HPAA): L-tyrosine is converted to both dopamine (via decarboxylation and hydroxylation) and 4-HPAA (via transamination, decarboxylation, and oxidation).

-

Pictet-Spengler Condensation: Dopamine and 4-HPAA undergo a stereospecific condensation reaction catalyzed by norcoclaurine synthase (NCS) to form the central precursor of most BIAs, (S)-norcoclaurine.[12][13]

-

Sequential Methylations and Hydroxylation: A series of enzymatic steps involving O-methyltransferases (OMTs) and N-methyltransferases (NMTs) modify the (S)-norcoclaurine backbone. This leads to the formation of key intermediates such as (S)-coclaurine and (S)-reticuline.

-

Formation of Laudanosine Skeleton: Further methylation of (S)-reticuline leads to the formation of the laudanosine skeleton.

-

Final Methoxylation: The final step in the biosynthesis of this compound is the specific O-methylation at the 5' position of the benzyl ring of a laudanosine precursor, a reaction catalyzed by a specific O-methyltransferase.

Methodology for Extraction and Isolation

The following protocol is a comprehensive, multi-step procedure for the extraction and isolation of this compound from Thalictrum species, adapted from established methods for alkaloid extraction from this genus.[14][15][16]

Plant Material Preparation

-

Collection and Identification: Collect fresh plant material, preferably roots, of a Thalictrum species (e.g., T. minus).[5] Proper botanical identification by a qualified taxonomist is crucial.

-

Drying: Clean the plant material to remove soil and debris. Air-dry in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grinding: Pulverize the dried material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction of Total Alkaloids

This phase aims to extract a crude mixture of alkaloids from the prepared plant material.

-

Acidified Solvent Extraction:

-

Macerate the powdered plant material in a 0.5-5% hydrochloric acid solution.[14] A solid-to-liquid ratio of 1:10 to 1:15 (w/v) is recommended.

-

Employ ultrasound-assisted extraction (UAE) for approximately 50-60 minutes at a controlled temperature (around 50°C) to enhance extraction efficiency.[15]

-

Alternatively, percolation or Soxhlet extraction with methanol or ethanol can be used.

-

-

Filtration and Basification:

-

Filter the extract to remove solid plant material.

-

Adjust the pH of the filtrate to 8-10 with ammonia water to precipitate the free alkaloid bases.[14]

-

-

Liquid-Liquid Extraction:

-

Extract the basified aqueous solution multiple times with an immiscible organic solvent such as dichloromethane or chloroform.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude total alkaloid extract.

-

Isolation and Purification of this compound

Chromatographic techniques are essential for the separation and purification of the target compound from the complex mixture of crude alkaloids.

-

Column Chromatography:

-

Subject the crude alkaloid extract to column chromatography on silica gel.

-

Elute with a gradient solvent system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol, 9:1) and visualizing under UV light or with Dragendorff's reagent.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Pool fractions containing the compound of interest (based on TLC analysis) and subject them to preparative HPLC for final purification.

-

A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is typically used.

-

Structural Elucidation

The identity and purity of the isolated this compound should be confirmed using a combination of spectroscopic and spectrometric techniques.

| Technique | Purpose | Expected Data for this compound |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | Molecular Formula: C₂₂H₂₉NO₅, Molecular Weight: 387.47 g/mol .[] |

| ¹H NMR Spectroscopy | Provides information on the proton environment in the molecule. | Characteristic signals for methoxy groups, aromatic protons, and aliphatic protons of the tetrahydroisoquinoline core. |

| ¹³C NMR Spectroscopy | Provides information on the carbon skeleton of the molecule. | Distinct signals for each of the 22 carbon atoms. |

| 2D NMR (COSY, HMQC, HMBC) | Establishes connectivity between protons and carbons, confirming the structure. | Correlation peaks confirming the benzylisoquinoline framework and the positions of the methoxy groups. |

Biological Activities and Significance

The pharmacological profile of this compound is an area of active research. Its primary significance lies in its role as a key intermediate for the synthesis of neuromuscular blocking agents.[3]

Laudanosine, its close structural analog, is known to be a central nervous system stimulant and can induce seizures at high concentrations.[4][10] It interacts with GABA, opioid, and nicotinic acetylcholine receptors.[10] While the specific pharmacological actions of this compound are not as extensively characterized, its structural similarity to laudanosine suggests that it may possess similar or modulated activities at these receptors. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

Conclusion

This compound, a benzylisoquinoline alkaloid, is a molecule of significant interest due to its role in the synthesis of pharmacologically important compounds. While its direct isolation from nature has not been a primary focus of many studies, its chemical structure strongly suggests its presence in plants of the Thalictrum genus. The biosynthetic pathway is likely to follow the general route of BIA formation, with specific enzymatic steps for the introduction of the characteristic methoxy groups. The protocols outlined in this guide provide a robust framework for the successful extraction, isolation, and characterization of this compound from its putative natural sources. Further investigation into its natural distribution and pharmacological properties is crucial for unlocking its full potential in drug discovery and development.

References

-

Spivey, A. C. (2014). Biosynthesis of Alkaloids. Imperial College London. [Link]

- Google Patents. (2012).

-

MDPI. (2024). Optimization of Extraction Process of Total Alkaloids from Thalictrum delavayi Franch. and Their Therapeutic Potential on Pulmonary Infection Caused by Klebsiella pneumoniae and Escherichia coli. [Link]

-

Wikipedia. (2023). Laudanosine. [Link]

-

ResearchGate. (2024). (PDF) Optimization of Extraction Process of Total Alkaloids from Thalictrum delavayi Franch. and Their Therapeutic Potential on Pulmonary Infection Caused by Klebsiella pneumoniae and Escherichia coli. [Link]

-

PlantaeDB. (n.d.). Thalictrum fendleri. [Link]

-

PubMed. (2022). Ethnobotany, botany, phytochemistry and ethnopharmacology of the genus Thalictrum L. (Ranunculaceae): A review. [Link]

-

PubMed Central. (2023). Engineering a norcoclaurine synthase for one-step synthesis of (S)-1-aryl-tetrahydroisoquinolines. [Link]

-

PubMed. (2002). Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants. [Link]

-

Wikipedia. (2023). Thalictrum minus. [Link]

-

PubMed. (2006). Natural Products From Medicinal Plants: Non-Alkaloidal Natural Constituents of the Thalictrum Species. [Link]

-

PubMed. (2009). Structural basis of enzymatic (S)-norcoclaurine biosynthesis. [Link]

-

ResearchGate. (2012). Proposed biosynthetic pathways for the synthesis of cmo 5 U and mo 5 U. [Link]

-

PubMed. (1993). Mechanism of the cardiovascular activity of laudanosine: comparison with papaverine and other benzylisoquinolines. [Link]

-

ResearchGate. (2024). (PDF) Phytochemical analysis and evaluation of antibacterial activity of various extracts from leaves, stems and roots of Thalictrum foliolosum. [Link]

-

GSRS. (n.d.). This compound, (R)-. [Link]

-

MDPI. (2020). Isoquinolines from the Roots of Thalictrum flavum L. and Their Evaluation as Antiparasitic Compounds. [Link]

-

ResearchGate. (2002). Laudanosine, an atracurium and cisatracurium metabolite. [Link]

-

Pharmaffiliates. (n.d.). CAS No : 24734-71-2 | Product Name : this compound. [Link]

-

Kew Science. (n.d.). Thalictrum minus L. | Plants of the World Online. [Link]

-

PlantFAdb. (n.d.). Thalictrum minus - Lesser Meadow-Rue. [Link]

-

PubMed. (1978). Alkaloids of Thalictrum XXVII. New hypotensive aporphine-benzylisoquinoline derived dimeric alkaloids from Thalictrum minus race B. [Link]

-

PubMed. (2002). Laudanosine, an atracurium and cisatracurium metabolite. [Link]

-

PubMed. (2011). Enzymes of the mevalonate pathway of isoprenoid biosynthesis. [Link]

-

MDPI. (2023). Phytochemical Analysis, Antioxidant and Antibacterial Activities, Minerals Element Profiling, and Identification of Bioactive Compounds by UPLC-HRMS Orbitrap in Four Aromatic and Medicinal Plants. [Link]

-

ResearchGate. (2016). (PDF) Alkaloid composition of thalictrum minus L. subsp. minus (ranunculaceae juss.). [Link]

-

PubMed. (1968). Thalictrum alkaloids. V. Isolation. [Link]

-

PubMed. (2002). Alkaloids of Thalictrum angustifolium. [Link]

Sources

- 1. Thalictrum alkaloids. V. Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alkaloids of Thalictrum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. plantaedb.com [plantaedb.com]

- 7. Ethnobotany, botany, phytochemistry and ethnopharmacology of the genus Thalictrum L. (Ranunculaceae): A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natural products from medicinal plants: non-alkaloidal natural constituents of the Thalictrum species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Laudanosine - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural basis of enzymatic (S)-norcoclaurine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CN102626448A - Method for extracting total alkaloids from thalictrum plants - Google Patents [patents.google.com]

- 15. Optimization of Extraction Process of Total Alkaloids from Thalictrum delavayi Franch. and Their Therapeutic Potential on Pulmonary Infection Caused by Klebsiella pneumoniae and Escherichia coli | MDPI [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Pharmacological Profile of 5'-Methoxylaudanosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Methoxylaudanosine is a benzyltetrahydroisoquinoline alkaloid, the pharmacological profile of which has not been extensively delineated in published literature. However, its close structural analog, laudanosine, has been studied for its cardiovascular effects. This technical guide provides a comprehensive overview of the known pharmacological properties of laudanosine as a predictive framework for this compound. The primary mechanism of action for laudanosine involves a selective blockade of α1-adrenoceptors and inhibition of calcium influx in vascular smooth muscle, leading to vasorelaxation. This document synthesizes available data to build a predicted pharmacological profile for this compound, outlines detailed experimental protocols to validate these predictions, and discusses the potential therapeutic implications.

Introduction to this compound

Chemical Structure:

-

IUPAC Name: (1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline

-

Molecular Formula: C₂₂H₂₉NO₅

-

Molecular Weight: 387.47 g/mol

Predicted Pharmacological Profile based on Laudanosine

Based on the well-documented pharmacology of laudanosine, the following pharmacological activities are predicted for this compound.

Predicted Mechanism of Action: Vasodilation

It is hypothesized that this compound will exhibit significant vasorelaxant properties. This prediction is based on studies of laudanosine, which induces vasodilation through a multi-faceted mechanism primarily involving:

-

α1-Adrenoceptor Antagonism: Laudanosine acts as a selective blocker of α1-adrenoceptors.[5] This action inhibits the vasoconstrictive effects of endogenous catecholamines like norepinephrine, leading to the relaxation of vascular smooth muscle and a subsequent decrease in blood pressure. Structure-activity relationship studies of benzylisoquinoline alkaloids indicate that the flexible tetrahydroisoquinoline ring, a feature of both laudanosine and this compound, enhances affinity for α1-adrenoceptors.[6][7]

-

Inhibition of Calcium Influx: Laudanosine has been shown to inhibit calcium influx into vascular smooth muscle cells.[5] This effect is likely achieved through the blockade of voltage-dependent and receptor-operated calcium channels.[8] By reducing intracellular calcium concentrations, the activation of myosin light-chain kinase is attenuated, resulting in smooth muscle relaxation.

The proposed signaling pathway for the vasorelaxant effect is illustrated below:

Receptor Binding Affinity

Based on the data for laudanosine, this compound is predicted to have a notable binding affinity for α1-adrenoceptors. Laudanosine inhibits the binding of [³H]-prazosin, a selective α1-adrenoceptor antagonist, to cortical membranes.[5] It is anticipated that this compound will exhibit a similar competitive binding profile.

| Receptor/Channel | Predicted Affinity/Effect | Basis for Prediction |

| α1-Adrenoceptor | Antagonist with significant affinity | Laudanosine is a selective α1-adrenoceptor blocker.[5] |

| L-type Calcium Channels | Inhibitor/Blocker | Laudanosine inhibits calcium influx.[5] |

| α2-Adrenoceptor | Low to negligible affinity | Benzylisoquinolines like laudanosine show selectivity for α1 over α2 receptors. |

| β-Adrenoceptor | Low to negligible affinity | No significant β-adrenergic activity has been reported for laudanosine. |

Recommended Experimental Validation

To validate the predicted pharmacological profile of this compound, a series of in vitro and in vivo experiments are recommended.

In Vitro Experimental Protocols

This experiment will determine the direct vasorelaxant effect of this compound and elucidate the role of the endothelium and specific signaling pathways.

Protocol:

-

Tissue Preparation: Isolate the thoracic aorta from a male Wistar rat and cut it into 2-3 mm rings.

-

Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

-

Contraction: Pre-contract the aortic rings with phenylephrine (1 µM) or KCl (80 mM).

-

Drug Application: Once a stable contraction is achieved, cumulatively add this compound (1 nM to 100 µM) to the organ bath.

-

Data Analysis: Record the changes in isometric tension and express the relaxation as a percentage of the pre-contraction.

-

Mechanism of Action Studies:

-

Endothelium-dependency: Mechanically remove the endothelium from a subset of rings and repeat the experiment.

-

NO-cGMP Pathway: Pre-incubate rings with L-NAME (NOS inhibitor) or ODQ (guanylyl cyclase inhibitor) before contraction and drug application.

-

Potassium Channels: Pre-incubate rings with various potassium channel blockers (e.g., tetraethylammonium, glibenclamide) to assess their involvement.

-

These assays will determine the binding affinity of this compound for α1-adrenoceptors.

Protocol:

-

Membrane Preparation: Prepare crude membrane fractions from rat cerebral cortex or a cell line overexpressing the human α1-adrenoceptor.

-

Binding Reaction: Incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]-prazosin) in the presence of increasing concentrations of unlabeled this compound.

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value and calculate the inhibition constant (Ki) to quantify the binding affinity.

This experiment will directly measure the effect of this compound on calcium influx in vascular smooth muscle cells.

Protocol:

-

Cell Culture: Culture primary vascular smooth muscle cells or a suitable cell line.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: Measure the baseline fluorescence intensity.

-

Stimulation: Stimulate the cells with a vasoconstrictor (e.g., phenylephrine or KCl) in the presence or absence of this compound.

-

Fluorescence Measurement: Continuously record the changes in fluorescence, which correspond to changes in intracellular calcium concentration.

-

Data Analysis: Quantify the inhibitory effect of this compound on the agonist-induced calcium influx.

In Vivo Experimental Protocols

This experiment will assess the in vivo cardiovascular effects of this compound.

Protocol:

-

Animal Preparation: Anesthetize male Wistar rats and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

-

Baseline Recording: Record baseline mean arterial pressure (MAP) and heart rate (HR).

-

Drug Administration: Administer increasing doses of this compound intravenously.

-

Data Recording: Continuously monitor and record MAP and HR.

-

Data Analysis: Analyze the dose-dependent effects of this compound on blood pressure and heart rate.

-

Antagonism Studies: To confirm the involvement of α1-adrenoceptors, pre-treat a group of animals with a known α1-agonist (e.g., phenylephrine) and observe the effect of this compound on the pressor response.

Potential Therapeutic Implications and Future Directions

The predicted pharmacological profile of this compound as a vasodilator with α1-adrenoceptor and calcium channel blocking properties suggests its potential as a therapeutic agent for cardiovascular diseases, particularly hypertension. Its dual mechanism of action could offer advantages in terms of efficacy and reduced side effects compared to single-target agents.

Future research should focus on:

-

Direct Pharmacological Characterization: Conducting the experiments outlined in this guide to confirm the predicted activities of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize potency and selectivity.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and safety profile of this compound in preclinical models.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in animal models of hypertension and other cardiovascular disorders.

Conclusion

While direct experimental data on the pharmacological profile of this compound is currently limited, a strong predictive framework can be constructed based on the known activities of its close structural analog, laudanosine. The hypothesized dual mechanism of α1-adrenoceptor antagonism and calcium channel blockade positions this compound as a promising candidate for further investigation as a novel cardiovascular agent. The experimental protocols detailed in this guide provide a clear roadmap for the scientific community to validate these predictions and unlock the full therapeutic potential of this intriguing benzylisoquinoline alkaloid.

References

-

Chuliá, S., et al. (1995). Relationships between structure and vascular activity in a series of benzylisoquinolines. British Journal of Pharmacology, 116(6), 2736–2742. Available at: [Link]

-

Ivorra, M. D., et al. (1993). Relationships between structure and vascular activity in a series of benzylisoquinolines. Naunyn-Schmiedeberg's Archives of Pharmacology, 348(4), 433-440. Available at: [Link]

-

Chuliá, S., et al. (1993). Mechanism of the cardiovascular activity of laudanosine: comparison with papaverine and other benzylisoquinolines. British Journal of Pharmacology, 110(2), 762–768. Available at: [Link]

-

Fan, R., et al. (2018). Asymmetric Synthesis of (R)-5′-Methoxylaudanosine. Organic Process Research & Development, 22(9), 1255-1262. Available at: [Link]

-

Zhang, L., et al. (2012). Vasodilation effect of 2-benzyl-5-hydroxy-6-methoxy-3, 4-dihydroisoquinolin-1-one. Archives of Pharmacal Research, 35(10), 1821-1828. Available at: [Link]

-

Lisgarten, J. N., et al. (2017). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Plant and Cell Physiology, 58(9), 1478–1492. Available at: [Link]

-

Lecoutey, C., et al. (2007). Synthesis and biological evaluation of N-methyl-laudanosine iodide analogues as potential SK channel blockers. Bioorganic & Medicinal Chemistry, 15(24), 7707-7718. Available at: [Link]

-

ResearchGate. (n.d.). Structure of benzylisoquinoline alkaloids and apomorphine alkaloids. Retrieved from: [Link]

-

Wikipedia. (2023). Laudanosine. Retrieved from: [Link]

-

Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. Current Drug Metabolism, 3(4), 357-363. Available at: [Link]

-

ResearchGate. (n.d.). Laudanosine, an atracurium and cisatracurium metabolite. Retrieved from: [Link]

-

Horský, J., & Dvořák, D. (2011). Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. Beilstein Journal of Organic Chemistry, 7, 678-698. Available at: [Link]

-

Horský, J., & Dvořák, D. (2011). Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. Beilstein Journal of Organic Chemistry, 7, 678-698. Available at: [Link]

-

ResearchGate. (n.d.). Laudanosine, an atracurium and cisatracurium metabolite. Retrieved from: [Link]

-

Tosh, D. K., et al. (2024). Potent and Selective Human 5-HT2B Serotonin Receptor Antagonists: 4′-Cyano-(N)-methanocarba-adenosines by Synthetic Serendipity. Journal of Medicinal Chemistry. Available at: [Link]

-

CVPharmacology. (n.d.). Alpha-Adrenoceptor Antagonists (Alpha-Blockers). Retrieved from: [Link]

-

Pavić, A., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2139. Available at: [Link]

-

Wikipedia. (2023). Alpha blocker. Retrieved from: [Link]

-

ResearchGate. (n.d.). Alpha blockers (ADRENERGIC ANTAGONIST). Retrieved from: [Link]

-

Striessnig, J., et al. (2014). Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets?. Current Molecular Pharmacology, 7(2), 99-111. Available at: [Link]

-

OTAVAchemicals. (n.d.). Calcium Channel Blockers. Retrieved from: [Link]

-

Kumar, P., et al. (2020). Design, Synthesis and Pharmacological Screening of Novel Flavone Derivatives. Research Journal of Pharmacy and Technology, 13(10), 4621-4626. Available at: [Link]

-

Zheleva, D., et al. (2022). Exploratory Data Analysis of the In Vitro Effects of Novel Hydrazide-Hydrazone Antioxidants in the Context of In Silico Predictors. International Journal of Molecular Sciences, 23(21), 13359. Available at: [Link]

-

LiverTox. (2018). Alpha 1 Adrenergic Receptor Antagonists. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Available at: [Link]

-

Vuorela, H., et al. (1997). Calcium channel blocking activity: Screening methods for plant derived compounds. Phytomedicine, 4(2), 167-180. Available at: [Link]

-

Gáti, T., et al. (2025). Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8-Hydroxy-Tetrahydroisoquinolines as 5-HT7 Receptor Inverse Agonists. Journal of Medicinal Chemistry. Available at: [Link]

-

Satała, G., et al. (2021). The relationship between stereochemical and both, pharmacological and ADME-Tox, properties of the potent hydantoin 5-HT7R antagonist MF-8. Bioorganic Chemistry, 106, 104466. Available at: [Link]

-

ResearchGate. (n.d.). Receptor binding profiles of antipsychotic agents. Retrieved from: [Link]

-

Tosh, D. K., et al. (2025). Potent and Selective Human 5-HT2B Serotonin Receptor Antagonists: 4′-Cyano-(N)-methanocarba-adenosines by Synthetic Serendipity. Journal of Medicinal Chemistry. Available at: [Link]

-

Nouri-Nigjeh, E., et al. (2016). Synthesis of novel Ral inhibitors: An in vitro and in vivo study. Bioorganic & Medicinal Chemistry Letters, 26(23), 5733-5738. Available at: [Link]

-

Piekielna-Cecińska, J., et al. (2024). Opioid/Dopamine Receptor Binding Studies, NMR and Molecular Dynamics Simulation of LENART01 Chimera, an Opioid-Bombesin-like Peptide. International Journal of Molecular Sciences, 25(1), 585. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of the cardiovascular activity of laudanosine: comparison with papaverine and other benzylisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Relationships between structure and vascular activity in a series of benzylisoquinolines [pubmed.ncbi.nlm.nih.gov]

- 7. Relationships between structure and vascular activity in a series of benzylisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vasodilation effect of 2-benzyl-5-hydroxy-6-methoxy-3, 4-dihydroisoquinolin-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

5'-Methoxylaudanosine: A Profile of Therapeutic Potential and Mechanistic Inquiry

An In-Depth Technical Guide

Abstract

5'-Methoxylaudanosine (5'-ML) is a benzyltetrahydroisoquinoline alkaloid belonging to a class of molecules recognized for their diverse pharmacological activities. While commercially utilized as a synthetic intermediate for neuromuscular blocking agents, its structural relationship to compounds with known effects on critical physiological pathways suggests a broader, underexplored therapeutic potential.[1] This guide synthesizes the current, albeit limited, direct research on 5'-ML with robust data from closely related analogs to construct a scientifically-grounded framework for its future investigation. We will explore the core postulated mechanisms of action—specifically small-conductance calcium-activated potassium (SK) channel inhibition and α1-adrenoceptor antagonism—and extrapolate these mechanisms to potential therapeutic applications in cardiovascular disease, neurological disorders, and oncology. This document serves as a technical resource, providing not only theoretical groundwork but also actionable experimental protocols to empower researchers to validate these hypotheses.

Molecular Profile of this compound

This compound is a derivative of laudanosine, characterized by the chemical name 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-isoquinoline.[1] Its core structure is a tetrahydroisoquinoline moiety linked to a trimethoxyphenyl group, a common feature among pharmacologically active alkaloids.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 24734-71-2 | [1][2] |

| Molecular Formula | C₂₂H₂₉NO₅ | [2][3][4] |

| Molecular Weight | 387.47 g/mol | [2][4] |

| Appearance | Yellow Oil | [1] |

| Storage | 2-8°C Refrigerator | [1] |

| Solubility | Chloroform, Dichloromethane, Methanol |[5] |

Core Pharmacological Profile & Postulated Mechanisms of Action

Direct pharmacological data on 5'-ML is sparse. However, by examining its parent compound (laudanosine) and a closely related analog (methyl-laudanosine), we can postulate two primary mechanisms of action that warrant rigorous investigation.

Hypothesis A: Inhibition of Small-Conductance Ca²⁺-Activated K⁺ (SK) Channels

A key investigational lead comes from studies on methyl-laudanosine, which is a potent and reversible blocker of small-conductance Ca²⁺-activated K⁺ (SK or KCa2) channels.[6] SK channels are voltage-independent channels gated solely by intracellular calcium.[7][8] They are critical in shaping the afterhyperpolarization (AHP) that follows an action potential in neurons and cardiomyocytes, thereby regulating firing frequency and excitability.[4]

Mechanism Insight: Following depolarization, voltage-gated Ca²⁺ channels open, leading to an influx of Ca²⁺. This rise in intracellular Ca²⁺ binds to calmodulin (CaM), which is constitutively associated with the SK channel, causing a conformational change that opens the channel pore.[8] The subsequent efflux of K⁺ hyperpolarizes the cell membrane, contributing to the AHP. By blocking this channel, compounds like methyl-laudanosine prevent this K⁺ efflux, shorten the AHP, and can increase the firing frequency of neurons.[6][9] Given its structural similarity, 5'-ML is hypothesized to act as an SK channel inhibitor.

Caption: Postulated mechanism of 5'-ML as an SK channel inhibitor.

Hypothesis B: α1-Adrenoceptor Antagonism

The parent compound, (±)-laudanosine, has been demonstrated to possess selective α1-adrenoceptor blocking activity.[10][11] It competitively antagonizes the vasoconstrictive effects of α1-agonists like methoxamine and noradrenaline.[10][11] α1-adrenergic receptors are G-protein coupled receptors (GPCRs) located on vascular smooth muscle. Their activation by catecholamines (e.g., norepinephrine) initiates a signaling cascade that results in vasoconstriction and an increase in blood pressure.

Mechanism Insight: Activation of the α1-receptor (a Gq-coupled receptor) stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from the sarcoplasmic reticulum, and the resulting increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC) and calmodulin, leading to smooth muscle contraction. An antagonist like laudanosine prevents the initial binding of norepinephrine, thereby inhibiting this entire cascade and promoting vasodilation.[10] 5'-ML, as a direct derivative, is likely to retain this α1-antagonist activity.

Caption: Postulated mechanism of 5'-ML as an α1-adrenoceptor antagonist.

Potential Therapeutic Applications (Investigational)

Based on the dual mechanisms postulated above, 5'-ML could be investigated for therapeutic utility in several disease areas.

Cardiovascular Disease

-

Atrial Fibrillation: The inhibition of SK channels is a promising new strategy for treating atrial fibrillation.[5][11] SK channels are more abundantly expressed in the atria than the ventricles, and their inhibition can prolong the atrial action potential duration and refractory period, potentially terminating re-entrant arrhythmias with a lower risk of ventricular proarrhythmia.[5][7] If 5'-ML is a potent SK channel blocker, it represents a strong candidate for development as an atrial-selective antiarrhythmic agent.

-

Hypertension: As a potential α1-adrenoceptor antagonist, 5'-ML could be a valuable antihypertensive agent.[1] α1-blockers are effective at lowering blood pressure by reducing peripheral vascular resistance and are particularly useful as add-on therapy for resistant hypertension or in patients with co-morbid benign prostatic hyperplasia.[1][6][9]

Neurological Disorders (A Note of Caution)

The role of SK channels in the central nervous system makes them a target for neurological diseases. However, the therapeutic approach is highly context-dependent.

-

Ataxia: Several forms of spinocerebellar and episodic ataxia are linked to Purkinje cell dysfunction and irregular firing.[12] Preclinical evidence strongly supports the use of SK channel activators to stabilize firing patterns and improve motor deficits.[4] Therefore, a blocker like 5'-ML would be contraindicated and could potentially worsen ataxic symptoms. This highlights the critical importance of matching the molecular mechanism to the disease pathophysiology.

-

Epilepsy: Potassium channel dysfunction is a known cause of epilepsy, as loss-of-function mutations can lead to neuronal hyperexcitability.[13][14][15] An SK channel blocker would be expected to increase neuronal firing frequency, suggesting a potential pro-convulsant risk.[6] Any investigation in this area must proceed with extreme caution.

Oncology: Reversal of Multidrug Resistance (Speculative)

A compelling, though speculative, application for 5'-ML is in oncology as a chemosensitizing agent. Many benzylisoquinoline alkaloids have been shown to inhibit P-glycoprotein (P-gp, or ABCB1), a key efflux pump that confers multidrug resistance (MDR) to cancer cells.[2][3][16]

-

Mechanism: These alkaloids act as non-competitive inhibitors of P-gp, blocking its ability to pump chemotherapeutic drugs out of the cancer cell.[17] This increases the intracellular drug concentration, restoring its cytotoxic efficacy.[2][3][18] Given that 5'-ML belongs to this structural class, it is a logical candidate for screening as an MDR reversal agent.

Summary of Preclinical Data from Related Analogs

To provide a quantitative context for future experiments, the following table summarizes key potency data from the literature for methyl-laudanosine and laudanosine.

Table 2: Pharmacological Data of 5'-ML Analogs

| Compound | Target | Assay Type | Result (IC₅₀) | Reference |

|---|---|---|---|---|

| Methyl-laudanosine | SK Channels | Apamin-sensitive AHP Blockade | 15 µM | [6] |

| SK Channels | Binding Affinity | 4 µM | [6][9] | |

| (±)-Laudanosine | α1-Adrenoceptors | [³H]-prazosin Binding | ~1 µM (Ki) | [10] |

| | L-type Ca²⁺ Channels | [³H]-(+)-cis-diltiazem Binding | >10 µM (Ki) |[10] |

Note: Data indicates methyl-laudanosine is a moderately potent SK channel blocker and laudanosine is a potent and selective α1-adrenoceptor antagonist.

Key Investigational Protocol: Electrophysiological Analysis of SK Channel Inhibition

To empirically validate the hypothesis that 5'-ML inhibits SK channels, a whole-cell patch-clamp electrophysiology experiment is the gold standard.

Objective: To determine if 5'-ML inhibits SK channel currents in a heterologous expression system.

Cell System: HEK293 cells stably transfected with the human KCa2.2 (SK2) channel subunit. This provides a clean system with robust channel expression, minimizing interference from other native ion channels.

Methodology: Step-by-Step

-

Cell Preparation:

-

Culture HEK293-SK2 cells on glass coverslips in DMEM supplemented with 10% FBS and a selection antibiotic (e.g., G418).

-

Use cells at 70-80% confluency for experiments.

-

Rationale: A stable cell line ensures consistent channel expression. Glass coverslips are required for high-resolution microscopy and patch-clamping.

-

-

Solution Preparation:

-

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 145 K-Aspartate, 2 MgCl₂, 10 HEPES, 10 EGTA, and CaCl₂ to yield a calculated free [Ca²⁺] of 1 µM. pH adjusted to 7.2 with KOH.

-

Rationale: The external solution mimics physiological extracellular fluid. The internal solution uses K-Aspartate to minimize chloride currents. The buffered 1 µM free Ca²⁺ is crucial for reliably activating SK channels from the intracellular side without causing cellular toxicity.

-

-

Patch-Clamp Recording:

-

Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.

-

Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with internal solution.

-

Approach a single, healthy cell and form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Rationale: The giga-ohm seal is essential for low-noise recording. The whole-cell configuration allows control over the intracellular environment and direct measurement of total membrane currents.

-

-

Voltage Protocol & Data Acquisition:

-

Clamp the cell membrane potential at -80 mV.

-

Apply a voltage ramp protocol from -120 mV to +40 mV over 500 ms. Repeat every 10 seconds.

-

Rationale: The voltage ramp allows for the measurement of current across a range of potentials. The Ca²⁺ in the pipette will activate SK channels, generating an outward K⁺ current. Since SK channels are voltage-independent, the resulting current-voltage (I-V) relationship will be nearly linear (in the absence of other currents).

-

-

Compound Application & Analysis:

-

Establish a stable baseline recording of the SK current for 2-3 minutes.

-

Perfuse the bath with the external solution containing 5'-ML at a starting concentration of 10 µM.

-

Record the current for 3-5 minutes until a steady-state effect is observed.

-

Perform a washout by perfusing with the control external solution.

-

Analysis: Measure the current amplitude at a specific positive potential (e.g., +20 mV) before, during, and after 5'-ML application. The percentage of current inhibition is calculated as: (1 - (I_drug / I_baseline)) * 100.

-

If inhibition is observed, perform a dose-response study (e.g., 0.1, 1, 10, 30, 100 µM) to calculate the IC₅₀ value.

-

Caption: Experimental workflow for patch-clamp analysis of 5'-ML.

Challenges and Future Research Directions

The therapeutic development of this compound faces several key challenges that must be addressed through focused research:

-

Empirical Target Validation: The primary challenge is the lack of direct evidence. The hypotheses presented here must be tested empirically using binding assays and functional assays (e.g., electrophysiology, smooth muscle tension studies).

-

Selectivity Profiling: A comprehensive screening against a panel of receptors and ion channels is necessary to determine the selectivity of 5'-ML and identify potential off-target effects.

-

Pharmacokinetics and Bioavailability: The molecule's absorption, distribution, metabolism, and excretion (ADME) properties are unknown. Its ability to cross the blood-brain barrier is a critical question for any potential CNS applications.

-

Structure-Activity Relationship (SAR) Studies: If promising activity is confirmed, SAR studies should be initiated to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound stands at an early but intriguing stage of scientific exploration. While its current use is limited, its chemical structure, viewed through the lens of its pharmacological relatives, points toward significant therapeutic potential. The hypotheses of SK channel inhibition and α1-adrenoceptor antagonism provide a rational basis for its investigation as a novel agent for cardiovascular diseases, such as atrial fibrillation and hypertension. Furthermore, its potential role in overcoming multidrug resistance in cancer offers a speculative but highly valuable avenue of research. This guide provides a foundational framework and a clear experimental path for drug development professionals to unlock the therapeutic promise of this benzyltetrahydroisoquinoline alkaloid.

References

-

Pharmaffiliates. This compound. [Link]

-

Ikeda, R., et al. Reversal of P-glycoprotein-dependent resistance to vinblastine by newly synthesized bisbenzylisoquinoline alkaloids in mouse leukemia P388 cells. PubMed. [Link]

-

Wulff, H., et al. The Therapeutic Potential of Small-Conductance KCa2 Channels in Neurodegenerative and Psychiatric Diseases. PMC. [Link]

-

Wang, F., et al. The Novel Bis-Benzylisoquinoline PY35 Reverses P-glycoprotein-mediated Multidrug Resistance. PubMed. [Link]

-

Scuvée-Moreau, J., et al. Methyl-laudanosine: a new pharmacological tool to investigate the function of small-conductance Ca(2+)-activated K(+) channels. PubMed. [Link]

-

Chuliá, S., et al. Mechanism of the cardiovascular activity of laudanosine: comparison with papaverine and other benzylisoquinolines. PubMed. [Link]

-

D'Ocon, P., et al. Mechanism of the cardiovascular activity of laudanosine: comparison with papaverine and other benzylisoquinolines. PMC. [Link]

-

Wang, F., et al. The novel bis-benzylisoquinoline PY35 reverses P-glycoprotein-mediated multidrug resistance. SciSpace. [Link]

-

Wu, C., et al. Role of α1-blockers in the current management of hypertension. PMC. [Link]

-

Osmosis.org. Alpha-1 adrenergic blockers: Nursing Pharmacology. YouTube. [Link]

-

Chiamvimonvat, N. Targeting small-conductance calcium-activated potassium channels in atrial fibrillation: therapeutic opportunities. AHA Journals. [Link]

-

Wei, Z., et al. Potassium channel-related epilepsy: Pathogenesis and clinical features. PubMed Central. [Link]

-

Barrese, V., et al. Small and Intermediate Calcium Activated Potassium Channels in the Heart: Role and Strategies in the Treatment of Cardiovascular Diseases. Frontiers in Physiology. [Link]

-

Xu, W., et al. Bisbenzylisoquinoline alkaloids and P-glycoprotein function: A structure activity relationship study. PubMed. [Link]

-

Köhling, R. Potassium Channels in Epilepsy. PMC. [Link]

-

Kulkarni, N., et al. What Is the Role of Potassium Channels in Ataxia? Neurology. [Link]

-

Whitt, J., et al. Potassium Channelopathies of Epilepsy. NCBI. [Link]

-

Zhang, Y., et al. Substituted Tetrahydroisoquinoline Compound B3 Inhibited P-glycoprotein-mediated Multidrug Resistance In-Vitro and In-Vivo. PubMed. [Link]

-

Manville, R., et al. Potassium Channels in Genetic Epilepsy. NCBI. [Link]

Sources

- 1. alpha 1-antagonists in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The novel bis-benzylisoquinoline PY35 reverses P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reversal of P-glycoprotein-dependent resistance to vinblastine by newly synthesized bisbenzylisoquinoline alkaloids in mouse leukemia P388 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Therapeutic Potential of Small-Conductance KCa2 Channels in Neurodegenerative and Psychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting small-conductance calcium-activated potassium channels in atrial fibrillation: therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview of alpha 1-adrenoceptor antagonism and recent advances in hypertensive therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Frontiers | Small and Intermediate Calcium Activated Potassium Channels in the Heart: Role and Strategies in the Treatment of Cardiovascular Diseases [frontiersin.org]

- 9. Role of α1‐blockers in the current management of hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. SK Channels as a New AAD Target | ECR Journal [ecrjournal.com]

- 12. neurology.org [neurology.org]

- 13. Potassium channel‐related epilepsy: Pathogenesis and clinical features - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Potassium Channels in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Potassium Channels in Genetic Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Bisbenzylisoquinoline alkaloids and P-glycoprotein function: A structure activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. Substituted tetrahydroisoquinoline compound B3 inhibited P-glycoprotein-mediated multidrug resistance in-vitro and in-vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Strategic Importance of Chiral Tetrahydroisoquinolines

An In-Depth Technical Guide to the Enantioselective Synthesis of (R)-5'-Methoxylaudanosine

The 1-benzyltetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active alkaloids. (R)-5'-Methoxylaudanosine stands out as a critical, high-value chiral intermediate, primarily because it is a direct precursor to the synthesis of Mivacurium chloride, a short-acting, non-depolarizing neuromuscular blocking agent used in anesthesia.[1][2][3] The stereochemistry at the C1 position is paramount; the biological activity of Mivacurium is intrinsically linked to the (R)-configuration of its constituent laudanosine units. Consequently, developing a robust, scalable, and highly enantioselective synthesis for this molecule is of significant interest to professionals in process chemistry and drug development.

This guide delineates a field-proven, three-stage synthetic strategy. Our approach eschews classical resolution, which is inherently limited to a 50% theoretical yield, in favor of an elegant asymmetric synthesis. The core logic is to construct a prochiral dihydroisoquinoline intermediate and then introduce the critical stereocenter in a highly controlled fashion using catalytic asymmetric transfer hydrogenation. This methodology not only offers superior atom economy but also provides precise stereochemical control, delivering the desired (R)-enantiomer with high fidelity.

Retrosynthetic Analysis & Overall Workflow

Our strategy hinges on a convergent design that assembles the target molecule from commercially available precursors. The key disconnection is at the C1-N bond, revealing the crucial asymmetric reduction step.

Caption: Retrosynthetic pathway for (R)-5'-Methoxylaudanosine.

This analysis leads to a three-part experimental workflow:

-

Amide Formation & Cyclization: Synthesis of the core 3,4-dihydroisoquinoline (DHIQ) ring system via the Bischler-Napieralski reaction.[4][5]

-

Asymmetric Reduction: The enantiodetermining step, where the prochiral imine of the DHIQ is reduced to the chiral secondary amine using a well-defined ruthenium catalyst.[2]

-

Reductive Amination: Final N-methylation to furnish the target tertiary amine.[2]

Part 1: Synthesis of the Dihydroisoquinoline Core via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust and widely-used method for constructing 3,4-dihydroisoquinolines from β-phenylethylamides.[6][7] The reaction proceeds via an intramolecular electrophilic aromatic substitution, driven by a dehydrating agent like phosphorus oxychloride (POCl₃). The electron-donating methoxy groups on the phenyl ring of the starting phenethylamine readily activate the aromatic system for cyclization.

Mechanism: Bischler-Napieralski Cyclization

The reaction is initiated by the activation of the amide carbonyl oxygen by POCl₃, transforming it into a better leaving group. This facilitates the intramolecular electrophilic attack by the newly formed electrophilic carbon onto the electron-rich aromatic ring, followed by elimination and rearomatization to yield the cyclic imine.

Caption: Key steps in the Bischler-Napieralski reaction mechanism.

Experimental Protocol: Synthesis of Amide (1) and DHIQ (2)

This two-step, one-pot procedure first forms the necessary amide intermediate, which is then cyclized in situ.

Step 1a: Synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide (1)

-

To a stirred solution of 3,4,5-trimethoxyphenylacetic acid (1.0 eq) in anhydrous toluene, add thionyl chloride (1.2 eq) and a catalytic amount of DMF.

-

Heat the mixture to 60 °C for 2 hours until gas evolution ceases. Cool to room temperature and remove all volatile components under reduced pressure to yield the crude acid chloride.

-

In a separate flask, dissolve 3,4-dimethoxyphenethylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).

-

Cool the amine solution to 0 °C in an ice bath. Add a solution of the crude acid chloride in DCM dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction with water and separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide 1 , which is used directly in the next step without further purification.

Step 1b: Bischler-Napieralski Cyclization to form 6,7-dimethoxy-1-(3',4',5'-trimethoxybenzyl)-3,4-dihydroisoquinoline (2)

-

Dissolve the crude amide 1 in anhydrous acetonitrile.

-

Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise at 0 °C.

-

Heat the mixture to reflux (approx. 82 °C) and maintain for 3 hours, monitoring by TLC for the disappearance of the amide.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution to pH > 10 with concentrated NaOH solution, keeping the mixture cool in an ice bath.

-

Extract the product with DCM (3 x volumes). Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, gradient elution with DCM/Methanol) to afford the DHIQ 2 as a solid.

| Stage | Product | Typical Yield |

| Amide Formation & Cyclization | DHIQ Intermediate 2 | ~85% |

| Table 1: Expected yield for the formation of the DHIQ intermediate. |

Part 2: Enantioselective Synthesis of the Chiral Tetrahydroisoquinoline

This is the pivotal step of the synthesis, where the C1 stereocenter is established. We employ an asymmetric transfer hydrogenation (ATH) reaction. This method uses a stable, easily handled hydrogen source (a formic acid/triethylamine mixture) and a chiral ruthenium catalyst to deliver a hydride to one specific face of the C=N double bond of the DHIQ intermediate.[2]

Catalytic System & Mechanism of Asymmetric Transfer Hydrogenation

The chosen catalyst is a complex of Ruthenium, p-cymene, and a chiral diamine ligand, (1S,2S)-(+)-N-(p-tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) or a related ligand like (S,S)-TsDACH. The catalyst operates via a concerted outer-sphere mechanism. The formic acid/triethylamine mixture generates a ruthenium-hydride species. This chiral hydride complex then coordinates the imine substrate through a six-membered transition state, facilitating a highly stereoselective hydride transfer.

Caption: Simplified catalytic cycle for Ru-catalyzed ATH of the DHIQ.

Experimental Protocol: Asymmetric Transfer Hydrogenation of DHIQ (2)

-

In a glovebox or under an inert atmosphere (Argon), charge a Schlenk flask with the DHIQ intermediate 2 (1.0 eq) and the chiral catalyst, for example, [RuCl₂(p-cymene)]₂ (0.005 eq) and (S,S)-TsDACH (0.01 eq).

-

Add a degassed 5:2 molar mixture of formic acid and triethylamine.

-

Stir the resulting solution at 28 °C for 24 hours. Monitor the reaction progress by TLC or ¹H NMR for the disappearance of the imine proton signal.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated NaHCO₃ solution to remove residual formic acid.

-

Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure. The crude product, (R)-6,7-dimethoxy-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline (3) , can be used in the next step, or purified via chromatography if necessary.

-

Validation: The enantiomeric excess (ee) of the product should be determined at this stage using chiral HPLC analysis.

Part 3: N-Methylation to (R)-5'-Methoxylaudanosine

The final step is the conversion of the secondary amine of the THIQ to the tertiary amine of the target molecule. A classic and efficient method for this transformation is the Eschweiler-Clarke reaction, which involves reductive amination using formaldehyde as the methyl source and a reducing agent.

Experimental Protocol: N-Methylation of (R)-THIQ (3)

-

Dissolve the chiral THIQ 3 (1.0 eq) in a mixture of methanol and water.

-

Add aqueous formaldehyde solution (37 wt. %, 5.0 eq).

-

Cool the mixture to 0 °C and add sodium borohydride (NaBH₄, 2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the careful addition of 1M HCl until gas evolution ceases.

-

Basify the mixture with saturated NaHCO₃ solution and extract with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield (R)-5'-Methoxylaudanosine (4) as the final product.

| Step | Catalyst/Reagents | Product | Typical Yield | Enantiomeric Excess (ee) |

| ATH | [RuCl₂(p-cymene)]₂ / (S,S)-TsDACH | (R)-THIQ 3 | ~95% | >98% |

| N-Methylation | HCHO, NaBH₄ | (R)-5'-Methoxylaudanosine 4 | ~96% | >98% (preserved) |

| Table 2: Summary of quantitative data for the asymmetric and final steps. Data adapted from literature reports.[2] |

Product Characterization & Validation

The identity, purity, and stereochemical integrity of the final product must be rigorously confirmed.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides structural confirmation. Key diagnostic signals include:

-

Multiple singlets in the 3.5-4.0 ppm region corresponding to the five distinct methoxy (-OCH₃) groups.

-

Singlets in the aromatic region (6.0-7.0 ppm) for the protons on the isoquinoline and benzyl rings.

-

The disappearance of the N-H proton signal from intermediate 3 and the appearance of a singlet around 2.5 ppm for the N-CH₃ group in product 4 .[8][9]

-

-

Mass Spectrometry: To confirm the molecular weight (C₂₂H₂₉NO₅, MW: 387.47 g/mol ).[10]

-

Chiral HPLC: Essential for confirming the high enantiomeric excess of the final product, demonstrating the success of the asymmetric hydrogenation step.

-

Optical Rotation: Measurement of the specific rotation provides confirmation of the bulk enantiomeric purity. The (R)-enantiomer will have a specific, literature-reported optical rotation value. For example, the related (R)-(-)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has a reported [α]D of –59.5 (c = 0.39, H₂O).[11] A similar negative rotation would be expected for the target compound.

Conclusion and Outlook